[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride [(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2470279-83-3
VCID: VC4579978
InChI: InChI=1S/C6H13NO.ClH/c1-7-3-2-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
SMILES: CN1CCC(C1)CO.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride

CAS No.: 2470279-83-3

Cat. No.: VC4579978

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride - 2470279-83-3

Specification

CAS No. 2470279-83-3
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name [(3R)-1-methylpyrrolidin-3-yl]methanol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-7-3-2-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Standard InChI Key PFSIJGUMSXPLTR-FYZOBXCZSA-N
SMILES CN1CCC(C1)CO.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a pyrrolidine ring (a saturated five-membered heterocycle) with two key substituents:

  • A methyl group at the 1-position (N-methyl group)

  • A hydroxymethyl group at the 3-position in the R-configuration .

The hydrochloride salt form introduces a chloride counterion, improving crystallinity and aqueous solubility compared to the free base . X-ray crystallography and NMR studies confirm the chair-like conformation of the pyrrolidine ring, with the hydroxymethyl group occupying an equatorial position to minimize steric strain .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₆H₁₄ClNO
Molar Mass (g/mol)151.63
ConfigurationR at C3
CAS Number2470279-83-3
PubChem CID155819587

Synthesis and Manufacturing

Enantioselective Reduction

A primary synthesis route involves the enantioselective reduction of 1-methyl-3-cyanopyrrolidine using a Corey-Bakshi-Shibata (CBS) catalyst. This method achieves >98% enantiomeric excess (ee) by leveraging the chiral oxazaborolidine catalyst to selectively reduce the nitrile group to a hydroxymethyl moiety .

Reaction Conditions:

  • Catalyst: (S)-CBS (10 mol%)

  • Reducing Agent: Borane-dimethyl sulfide complex

  • Solvent: Tetrahydrofuran (THF) at −78°C

  • Yield: 72–78%

Chiral Pool Synthesis

An alternative approach starts with L-proline, a chiral amino acid. Sequential N-methylation and borane-mediated reduction yield the target compound:

  • N-Methylation: L-proline → N-methylpyrrolidine-2-carboxylic acid (using CH₃I/K₂CO₃).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the alcohol .

Physicochemical Properties

Solubility and Stability

  • Solubility: Slightly soluble in water (12 mg/mL at 25°C), fully soluble in methanol and DMSO .

  • Stability: Stable under inert atmospheres at 4°C; decomposes above 200°C .

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic, requiring desiccated storage .

Table 2: Physicochemical Profile

PropertyValueSource
Boiling Point141.7°C (at 760 mmHg)
Density1.0 g/cm³
Flash Point41.2°C
LogP (Partition Coefficient)−0.46

Biological Activity and Applications

Asymmetric Synthesis

The compound serves as a chiral ligand in transition-metal catalysis, enabling enantioselective C–N and C–O bond formations. For example, it facilitates copper-catalyzed Henry reactions with 85–92% ee .

Pharmaceutical Intermediates

  • Neurological Agents: Used in synthesizing dopamine D3 receptor antagonists for Parkinson’s disease .

  • Antivirals: Intermediate in protease inhibitors targeting hepatitis C virus (HCV) .

Table 3: Pharmacokinetic Data

ParameterValueSource
Plasma Protein Binding45%
Metabolic Half-life2.3 hours (rat model)

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

Compound NameCAS NumberKey DifferencesSource
[(3R,4R)-4-Methylpyrrolidin-3-yl]methanol HCl2173637-38-0Additional methyl at C4
[(3R)-1-Ethylpyrrolidin-3-yl]methanol HClN/AEthyl vs. methyl at N1
[(3S)-1-Methylpyrrolidin-3-yl]methanol HCl1210935-33-3S-configuration at C3

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